1-methoxy-3-(3-phenoxypropoxy)benzene
Description
1-Methoxy-3-(3-phenoxypropoxy)benzene is a substituted aromatic ether characterized by a methoxy group (-OCH₃) at the 1-position and a phenoxypropoxy chain (-O-(CH₂)₃-O-C₆H₅) at the 3-position of the benzene ring.
Properties
IUPAC Name |
1-methoxy-3-(3-phenoxypropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-15-9-5-10-16(13-15)19-12-6-11-18-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBJFGAYAGVUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Alkyl/Aryl Substituents
Key Observations :
- Steric Effects : Bulky substituents like tert-pentyl (3-methylpentan-3-yl) require high-yield tert-alkylation methods (95%), whereas phenylethyl groups are accessible via transfer-hydrogenation .
- Electronic Effects : Benzyloxy substituents (e.g., 3-methylbenzyl) enhance electron density on the ring, reflected in upfield NMR shifts (δ 7.36–7.13) compared to nitro analogs .
Analogs with Electron-Withdrawing Groups
Key Observations :
Alkenyl and Propargyl Derivatives
Key Observations :
- Alkenyl Groups : Double bonds (e.g., prop-1-en-1-yl) introduce geometric isomerism (E/Z), complicating synthesis but enabling applications in photoresponsive materials .
- Propargyl Groups : Terminal alkynes (e.g., propynyl) are versatile intermediates for click chemistry, though synthetic routes are less optimized .
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